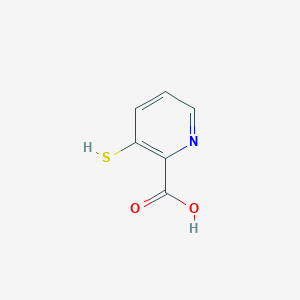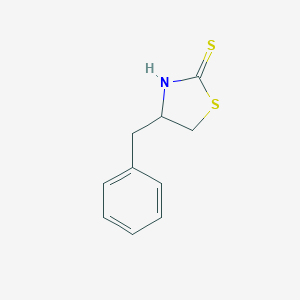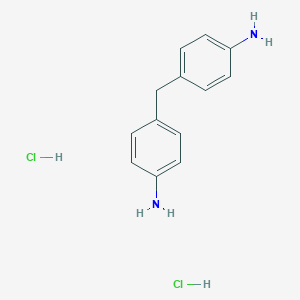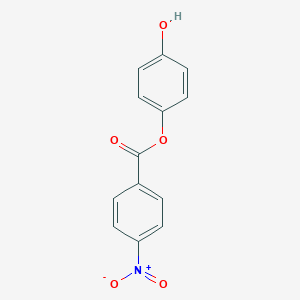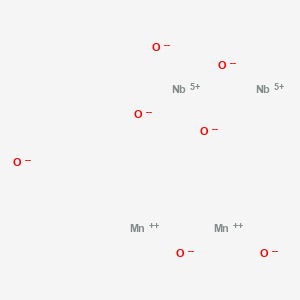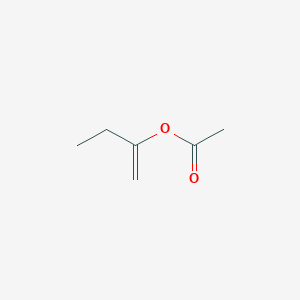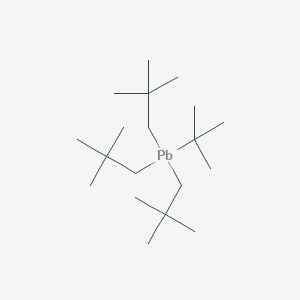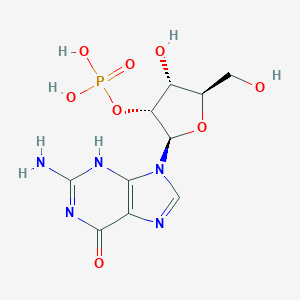
2-シクロペンテン-1-酢酸
概要
説明
It is a colorless liquid with a molecular weight of 126.15 g/mol . This compound is characterized by a cyclopentene ring attached to an acetic acid moiety, making it a versatile intermediate in organic synthesis.
科学的研究の応用
2-Cyclopentene-1-acetic acid has several applications in scientific research:
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
作用機序
Target of Action
The primary target of 2-Cyclopentene-1-acetic acid is the respiratory system . .
Pharmacokinetics
Its physical properties such as boiling point (93-94 °c/25 mmHg), melting point (19 °C), and density (1047 g/mL at 25 °C) suggest that it may have certain bioavailability characteristics .
準備方法
Synthetic Routes and Reaction Conditions
2-Cyclopentene-1-acetic acid can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with acetic acid in the presence of a catalyst. The reaction typically proceeds under mild conditions, with temperatures ranging from 50 to 100°C .
Another method involves the oxidation of 2-cyclopentene-1-ethanol using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction is carried out in an acidic medium and requires careful control of reaction conditions to achieve high yields .
Industrial Production Methods
In industrial settings, 2-Cyclopentene-1-acetic acid is often produced through the catalytic hydrogenation of cyclopentadiene followed by carboxylation. This method is preferred due to its scalability and cost-effectiveness. The reaction is typically carried out at elevated pressures and temperatures, with the use of a palladium or platinum catalyst .
化学反応の分析
Types of Reactions
2-Cyclopentene-1-acetic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic medium; temperatures around 50-100°C.
Reduction: Lithium aluminum hydride; anhydrous conditions; temperatures around 0-25°C.
Substitution: Various nucleophiles; solvents like dichloromethane or ethanol; temperatures around 25-50°C.
Major Products
Oxidation: 2-Cyclopentene-1-acetate.
Reduction: 2-Cyclopentene-1-ethanol.
Substitution: Various substituted cyclopentene derivatives.
類似化合物との比較
2-Cyclopentene-1-acetic acid can be compared with other similar compounds, such as:
Cyclopentene-3-acetic acid: Similar structure but with the acetic acid moiety attached at a different position on the cyclopentene ring.
Cyclopentylacetic acid: Lacks the double bond in the cyclopentene ring, resulting in different chemical reactivity and biological properties.
2-Cyclopentene-1-ethanol: Similar structure but with a hydroxyl group instead of the acetic acid moiety.
The uniqueness of 2-Cyclopentene-1-acetic acid lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
2-cyclopent-2-en-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)5-6-3-1-2-4-6/h1,3,6H,2,4-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRZTJAACCRFRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864427 | |
| Record name | (Cyclopent-2-en-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13668-61-6 | |
| Record name | 2-Cyclopentene-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13668-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopent-2-enylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013668616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13668-61-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopent-2-enylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Cyclopentene-1-acetic acid in organic synthesis?
A1: 2-Cyclopentene-1-acetic acid serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules like prostaglandins [, ] and iridoids []. Its structure, featuring both a cyclopentene ring and a carboxylic acid functional group, allows for diverse chemical transformations, making it a versatile starting material.
Q2: How is 2-Cyclopentene-1-acetic acid utilized in the synthesis of iridoids?
A2: Researchers have explored the use of 2-Cyclopentene-1-acetic acid as a starting point for creating cis-fused bicyclo[3.3.0]octanes, key structural motifs found in iridoids []. By employing a series of reactions, including a nitrone-olefin cycloaddition, the molecule can be transformed into intermediates that ultimately lead to the synthesis of iridoid aglucones, such as those found in (±)-8-epiloganin and (±)-mussaenoside [].
Q3: Can you describe a specific synthetic route using 2-Cyclopentene-1-acetic acid for a biologically relevant target?
A3: A notable example is the synthesis of cis-2-formyl-5-hydroxy-2-cyclopentene-1-acetic acid γ-lactone, a crucial intermediate in prostaglandin synthesis []. This method utilizes a de Mayo reaction with 2,2-dimethyl-1,3-dioxin-4-one and cis-2-cyclopentene-1,4-diol, providing an efficient route to the target compound [].
Q4: Beyond its use in complex molecule synthesis, are there other applications for 2-Cyclopentene-1-acetic acid?
A4: Yes, 2-Cyclopentene-1-acetic acid, along with other alicyclic olefins, is a key component in the production of photoresist copolymers []. These copolymers are essential materials used in microlithography processes with deep ultraviolet (DUV) light, highlighting the compound's relevance in advanced technological applications [].
Q5: Has the stereochemistry of 2-Cyclopentene-1-acetic acid derivatives been investigated in any chemical reactions?
A5: Yes, researchers have explored the stereochemical aspects of 2-Cyclopentene-1-acetic acid derivatives. For instance, optically active 9,10-dihydro-5,6-diazalumibullvalene, a compound structurally related to 2-Cyclopentene-1-acetic acid, was used to understand the stereochemical course of a denitrogenation reaction, leading to the formation of optically active 3,4-dihydrosemibullvalene []. This study highlights the importance of stereochemistry in reactions involving 2-Cyclopentene-1-acetic acid derivatives and their impact on product formation [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
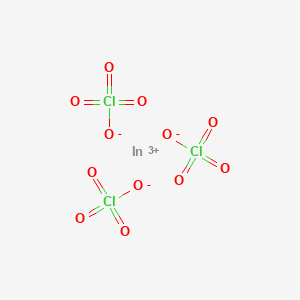
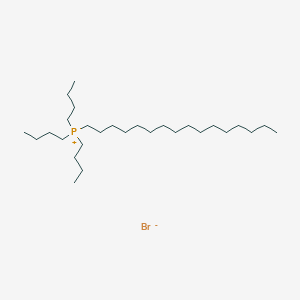
![Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro](/img/structure/B79126.png)

